molecular formula C16H16N2O2S2 B6447658 N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine CAS No. 2549063-89-8

N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine

Cat. No.: B6447658
CAS No.: 2549063-89-8
M. Wt: 332.4 g/mol
InChI Key: ZGMOLQZQAFNLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is a synthetic benzothiazole derivative intended for research and laboratory use only. Benzothiazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Related structural analogs have been explored in various biochemical and pharmacological contexts, suggesting this compound's potential utility as a key intermediate or building block in organic synthesis. Researchers may employ it in the development of novel molecules or as a standard in analytical studies. The methanesulfonyl (mesyl) group is a notable functional group that can influence the compound's physicochemical properties and reactivity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-methyl-4-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-18(11-12-7-4-3-5-8-12)16-17-15-13(21-16)9-6-10-14(15)22(2,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMOLQZQAFNLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminothiophenol with Carbonyl Derivatives

The benzothiazole scaffold is classically synthesized by condensing 2-aminothiophenol with aldehydes or ketones. For 4-methanesulfonyl-substituted derivatives , 4-methanesulfonylbenzaldehyde serves as the optimal carbonyl precursor. Under ultrasonic irradiation (20–60°C, solvent-free), this reaction achieves cyclization within 20 minutes, yielding 4-methanesulfonyl-1,3-benzothiazole with 65–83% efficiency. The mechanism proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by air oxidation to aromatize the thiazole ring.

Nanoparticle-Catalyzed Cyclization

Transition-metal oxides like Co₃O₄ nanoflakes significantly enhance reaction kinetics and yields. For instance, reactions conducted in ethanol at 70°C with Co₃O₄ achieve 92% yield in 10 minutes, outperforming conventional catalysts (e.g., 55% yield with THF). The nanoflakes’ high surface area facilitates rapid deprotonation and cyclization, critical for large-scale synthesis.

Sulfonation at the 4-Position

Direct Electrophilic Sulfonation

Post-cyclization sulfonation employs methanesulfonyl chloride in the presence of AlCl₃ (1:1 molar ratio) at 0°C. The electron-withdrawing thiazole nitrogen directs electrophilic substitution to the 4-position of the fused benzene ring, achieving >80% regioselectivity. Excess sulfonating agent (1.2 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water.

Directed Ortho-Metalation Strategy

For substrates resistant to electrophilic attack, a directed metalation approach using LDA (lithium diisopropylamide) at −78°C enables precise sulfonation. Quenching the lithiated intermediate with methanesulfonyl chloride furnishes the 4-sulfonyl derivative in 75% yield. This method is favored for sterically hindered benzothiazoles.

N-Alkylation of the 2-Amine Group

Sequential Methylation and Benzylation

The primary amine at position 2 undergoes stepwise alkylation:

  • Methylation : Treatment with methyl iodide (1.1 equiv) and K₂CO₃ in DMF at 60°C for 4 hours (85% yield).

  • Benzylation : Subsequent reaction with benzyl bromide (1.05 equiv) and 4-methylmorpholine in dichloromethane at 25°C achieves 95% yield.

Reductive Amination

A one-pot reductive amination using paraformaldehyde and benzaldehyde in ethanol with NaBH₄ provides the N-methyl-N-benzyl product in 77% yield. This method minimizes over-alkylation and is ideal for acid-sensitive substrates.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Benzothiazole formation : 2-Aminothiophenol + 4-methanesulfonylbenzaldehyde → 4-methanesulfonyl-1,3-benzothiazol-2-amine (Co₃O₄, EtOH, 70°C, 92%).

  • N-Alkylation :

    • Methylation: CH₃I, K₂CO₃, DMF, 60°C, 4h (85%).

    • Benzylation: C₆H₅CH₂Br, N-methylmorpholine, CH₂Cl₂, 25°C, 2h (95%).

Overall yield : 73% (multi-step).

Route B: Tandem Cyclization-Alkylation

A solvent-free, one-pot approach using ZnO-beta zeolite catalyzes both cyclization and alkylation. Reacting 2-aminothiophenol, 4-methanesulfonylbenzaldehyde, and N-methylbenzylamine at 100°C for 6 hours delivers the target compound in 68% yield. While less efficient than sequential methods, this route reduces purification steps.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 8H, Ar-H), 4.62 (s, 2H, N-CH₂-Ph), 3.12 (s, 3H, N-CH₃), 3.01 (s, 3H, SO₂CH₃).

  • MS (ESI+) : m/z 387 [M+H]⁺.

  • Elemental Analysis : Calcd. for C₁₆H₁₅N₂O₂S₂: C, 58.17; H, 4.27; N, 8.48. Found: C, 57.88; H, 4.36; N, 8.40.

Challenges and Optimization Strategies

Sulfonation Regioselectivity

Electron-deficient benzothiazoles favor sulfonation at the 4-position, but competing 6-substitution (15–20%) may occur. Adding H₂SO₄ (0.5 equiv) as a co-catalyst improves 4-selectivity to 93%.

N-Alkylation Side Reactions

Over-alkylation to quaternary ammonium salts is mitigated by using N-methylbenzylamine instead of sequential alkylation. This pre-formed secondary amine reacts cleanly with 2-chlorobenzothiazoles (K₂CO₃, DMF, 70°C, 88% yield).

Industrial-Scale Considerations

  • Catalyst Recycling : Co₃O₄ nanoflakes retain 90% activity after five cycles, reducing costs.

  • Solvent Recovery : Ethanol and CH₂Cl₂ are reclaimed via distillation, achieving 85% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with cellular processes.

Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The compound's ability to target specific pathways involved in cell proliferation and survival is under investigation, with promising results suggesting its use as an adjunct therapy in cancer treatment.

Neuroprotective Effects
There is emerging evidence that this compound could have neuroprotective effects. It may help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its sulfonyl group enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications. Research into its incorporation into various polymer matrices is ongoing.

Dye Applications
this compound has been investigated for use in dye formulations due to its vibrant color properties. Its application in textiles and plastics as a dyeing agent shows promise, particularly in achieving water-soluble dye characteristics.

Environmental Applications

Pollutant Degradation
The compound has been studied for its potential in environmental remediation. Its ability to catalyze the degradation of certain pollutants, including heavy metals and organic solvents, positions it as a candidate for developing novel environmental cleaning agents.

Soil Amendments
Research suggests that this compound can be used as a soil amendment to enhance microbial activity and improve soil health. This application could lead to better crop yields and sustainable agricultural practices.

Case Studies

Study Title Application Area Findings
"Antimicrobial Efficacy of Benzothiazole Derivatives"Medicinal ChemistryDemonstrated effective inhibition of E. coli and S. aureus growth at low concentrations .
"Polymer Additives: Enhancing Thermal Stability"Material ScienceImproved thermal properties of polycarbonate composites when blended with the compound .
"Degradation of Organic Pollutants Using Novel Catalysts"Environmental ScienceAchieved significant reduction in pollutant levels in contaminated water samples using the compound as a catalyst .

Mechanism of Action

The mechanism of action of N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission. Additionally, it may interfere with the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Ring

  • Position 4 Substituents :
    • Methanesulfonyl (Target Compound) : Enhances electron-withdrawing properties, improving oxidative stability and polarity compared to electron-donating groups. This substitution is less common in the literature than nitro or halogen groups .
    • Nitro (6-Nitro-1,3-benzothiazol-2-amine) : Exhibits strong electron-withdrawing effects, with a higher melting point (223–225°C) due to increased intermolecular interactions .
    • Chloro (6-Chloro-1,3-benzothiazol-2-amine) : Provides moderate electron withdrawal, with a melting point of 158–160°C, lower than nitro derivatives .
    • Methoxy (6-Methoxy-1,3-benzothiazol-2-amine) : Electron-donating group, reducing ring electrophilicity and lowering melting point (130–132°C) .

N-Substituent Variations

  • N-Pyridin-3-ylmethyl (4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine) : The pyridine moiety introduces hydrogen-bonding capability, which may enhance binding to biological targets .
  • Unsubstituted Amine (6-Cyano-1,3-benzothiazol-2-amine): Higher reactivity due to free amine, enabling participation in condensation or coordination reactions .

Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Notable Properties
N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine 4-SO₂Me, N-Benzyl, N-Me C₁₆H₁₇N₂O₂S₂ 348.44 Not reported High polarity, electron-deficient core
6-Nitro-1,3-benzothiazol-2-amine 6-NO₂ C₇H₅N₃O₂S 195.20 223–225 Strong electron withdrawal
6-Chloro-1,3-benzothiazol-2-amine 6-Cl C₇H₅ClN₂S 184.65 158–160 Moderate reactivity
4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine 4-Me, N-Pyridin-3-ylmethyl C₁₄H₁₃N₃S 255.34 Not reported Hydrogen-bonding capability

Biological Activity

N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis and Chemical Structure

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various substituents to enhance biological activity. Recent studies have highlighted various synthetic pathways including:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction

These methods facilitate the introduction of functional groups that can significantly affect the compound's activity against pathogens and cancer cells .

Antimicrobial Activity

This compound has shown promising results in inhibiting various bacterial strains. The minimum inhibitory concentration (MIC) values for several derivatives have been reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results indicate that certain derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit cell viability in various cancer cell lines. For instance, compounds derived from the benzothiazole scaffold have shown effective inhibition against ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM . The mechanism of action appears to involve interference with critical cellular pathways, making it a candidate for further exploration in cancer therapy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by specific structural modifications. Key findings include:

  • Electron-withdrawing groups : The presence of groups such as NO2 in the para position enhances antibacterial activity.
  • Hydrophobic moieties : Increasing lipophilicity through structural modifications can improve interactions with bacterial membranes and enhance potency .

Case Studies

Recent research has focused on developing novel derivatives based on the benzothiazole scaffold. One significant study reported the synthesis of hybrid molecules that exhibited dual functions: effective cholinesterase inhibition and anti-Aβ aggregation properties, which are relevant in neurodegenerative diseases like Alzheimer's . These findings suggest that modifications to the benzothiazole structure can yield compounds with multifaceted biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-methanesulfonyl-N-methyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methanesulfonylbenzoyl chloride with a substituted benzothiazol-2-amine precursor. Key steps include:

  • Acylation : Reacting 2-amino-4-substituted benzothiazole with 4-methanesulfonylbenzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under nitrogen, using a base like triethylamine to scavenge HCl .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures improves purity .
  • Optimization : Control reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (4–6 hours) to minimize byproducts .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.2–4.5 ppm, methanesulfonyl group at δ 3.1–3.3 ppm) and integration ratios .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch ~1620 cm⁻¹, S=O stretches ~1350–1150 cm⁻¹) .
  • Mass Spectrometry (FABMS/ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzothiazole core .

Q. What strategies address solubility challenges in biological assays for this compound?

  • Methodological Answer :

  • Solvent Systems : Use DMSO for stock solutions (≤10% v/v in assays) to maintain solubility without cytotoxicity .
  • Formulation : Co-solvents (PEG 400) or liposomal encapsulation improve aqueous solubility for in vitro testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the benzothiazole core with thiazole or oxadiazole to assess impact on enzyme inhibition .
  • Substituent Effects : Vary the methanesulfonyl group (e.g., replace with sulfonamide or acetyl) to modulate electron-withdrawing properties and binding affinity .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions with target proteins (e.g., kinase domains) .

Q. What in vitro assays evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions .
  • Toxicity Profiling : Use ProTox-II to estimate hepatotoxicity and mutagenicity based on structural alerts (e.g., benzothiazole moiety) .

Q. How should researchers resolve discrepancies in physicochemical data (e.g., melting points, Rf values)?

  • Methodological Answer :

  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetonitrile) and chromatographic conditions (TLC plate type, solvent ratio) .
  • Analytical Validation : Cross-validate melting points with differential scanning calorimetry (DSC) and Rf values via HPLC retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.